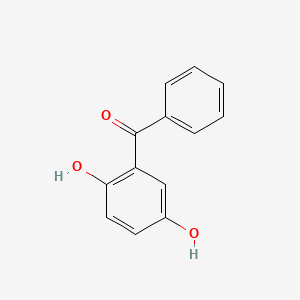

2,5-Dihydroxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dihydroxybenzophenone is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Ultraviolet Light Absorption

One of the primary applications of 2,5-dihydroxybenzophenone is as an ultraviolet (UV) light absorber. Its ability to absorb UV radiation makes it valuable in cosmetic formulations, sunscreens, and plastics. The compound helps protect skin cells from UV-induced damage by influencing cellular responses and mitigating inflammation .

Biological Activities

Recent studies have highlighted the compound's potential biological activities:

- Osteoblast Differentiation : Research indicates that this compound promotes osteoblast differentiation and may mitigate osteoporosis by activating the β-catenin pathway. This activation enhances the expression of osteogenic markers such as RUNX2, osterix (OSX), and alkaline phosphatase (ALP).

- Anti-Inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, particularly in inhibiting LPS-induced inflammatory responses in macrophages. It downregulates pro-inflammatory mediators and stabilizes mitochondrial membrane potential during oxidative stress .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of benzophenone, including this compound, exhibit antiproliferative activity against various cancer cell lines. This activity is attributed to their ability to induce cell cycle arrest and inhibit cyclooxygenase enzymes involved in inflammation and cancer progression .

Case Study 1: Osteoporosis Mitigation

A study investigated the effects of this compound on osteoblast differentiation in vitro. The results indicated a significant increase in osteogenic markers when treated with varying concentrations of the compound. The study concluded that this compound could be a potential therapeutic agent for osteoporosis management due to its ability to enhance bone formation pathways.

Case Study 2: Anti-Inflammatory Mechanism

In a model using RAW 264.7 macrophages, treatment with this compound resulted in decreased levels of inflammatory cytokines following LPS stimulation. Molecular docking studies revealed that the compound binds to Toll-like receptor 4 (TLR4), blocking its dimerization and subsequent activation of pro-inflammatory pathways . This suggests its potential use in developing anti-inflammatory therapeutics.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Friedel-Crafts Reaction | Reaction of resorcinol with benzoyl chloride | |

| Electrophilic Substitution | Hydroxyl groups direct acyl groups to ortho/para positions |

属性

CAS 编号 |

2050-37-5 |

|---|---|

分子式 |

C13H10O3 |

分子量 |

214.22 g/mol |

IUPAC 名称 |

(2,5-dihydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H |

InChI 键 |

PTBZRYBRVBHLCU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。